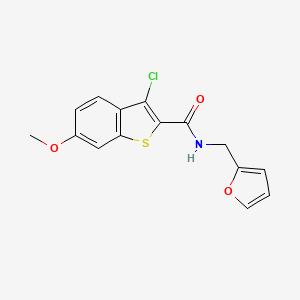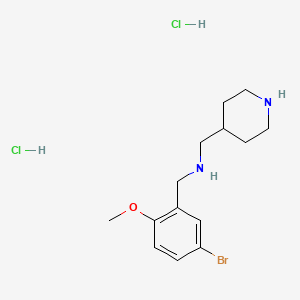
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as MPBH, is a chemical compound that has been used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of MPBH is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, such as aldehydes and ketones, to form imines. MPBH has also been shown to react with epoxides to form amino alcohols.
Biochemical and Physiological Effects:
MPBH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MPBH has also been shown to have anticonvulsant activity, which has been attributed to its ability to inhibit the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBH in lab experiments is its high purity, which makes it a reliable reagent for various reactions. However, one limitation is its limited solubility in water, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the use of MPBH in scientific research. One direction is the synthesis of new metal complexes using MPBH as a ligand, which could have potential applications in catalysis. Another direction is the use of MPBH as a reagent for the analysis of peptides and proteins, which could lead to the development of new analytical techniques. Additionally, the anticonvulsant activity of MPBH could be further studied for its potential use in the treatment of epilepsy.
Applications De Recherche Scientifique
MPBH has been widely used in scientific research for its various applications. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties. MPBH has also been used as a reagent for the derivatization of amino acids, which has been used for the analysis of peptides and proteins.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-17-14-7-4-5-12(9-14)10-15-11-13-6-2-3-8-16-13;/h2-9,15H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCRBAJXJWDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)


![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)

![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![N-1-adamantyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726840.png)
